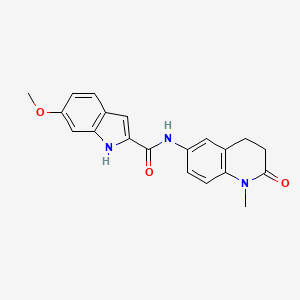
1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves catalyst-free conditions, utilizing readily available starting materials for the creation of biologically active products. For example, a one-pot route for the synthesis of pyran-2-ones derivatives was reported, highlighting the simplicity and efficiency of such methods (Hoseinpour et al., 2020). Another innovative method developed for enantiopure pyridin-3-ones involved commercially available sugars as starting materials under mild conditions (Husain et al., 2011).
Molecular Structure Analysis
X-ray diffraction analysis has been instrumental in determining the molecular and crystal structures of related compounds, revealing the influence of intramolecular and intermolecular hydrogen bonds on molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Research into related compounds has led to the discovery of new routes and reactions. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrated unexpected pathways to benzylidenebis derivatives (Mekheimer et al., 1997).
Physical Properties Analysis
Studies on the physical properties of related compounds, such as crystal structure and supramolecular aggregation, have been reported. For instance, the structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate was characterized by intermolecular interactions (Suresh et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds have highlighted the importance of intramolecular and intermolecular hydrogen bonds in determining stability and reactivity. For example, the synthesis and characterization of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives emphasized the potential antihypertensive activity of these compounds (Kumar & Mashelker, 2006).
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- The molecular and crystal structures of hydroxy derivatives of hydropyridine, including compounds similar in structure to the specified chemical, have been determined by X-ray diffraction analysis. These studies highlight the conformational flexibility of such molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, impacting their molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Synthesis and Applications
- Research on pyridine derivatives explores their synthesis and potential applications, such as in the development of new pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, pyridines and their hydroxylated analogs have been synthesized and evaluated for various biological activities and structural analyses, providing insights into their potential utility in drug development and other areas of chemical research (Brbot-Šaranović et al., 2001).
Pharmacological Potential
- Pyridine analogs have been characterized and evaluated for pharmacological properties, including antibacterial activities. This research suggests that modifications to the pyridine core can significantly influence biological activity, highlighting the importance of structural diversity in the development of new therapeutic agents (Patel & Patel, 2012).
Eigenschaften
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-3-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-23-15(3)12-17(24)18(20(23)25)19(16-6-5-9-21-13-16)22-10-7-14(2)8-11-22/h5-6,9,12-14,19,24H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYAAYLBSVADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCC(CC3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)



![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)


![2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2487187.png)
![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)


![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)
